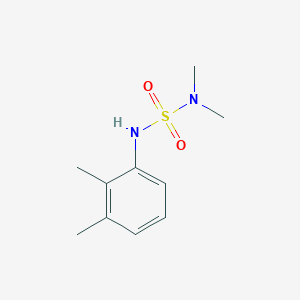

![molecular formula C15H20FN5O2S B5526827 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide and its derivatives involves complex chemical processes. Studies have described various synthetic routes to achieve this compound, highlighting the chemical versatility and reactivity of its sulfonamide and pyrimidinyl components. For example, the synthesis of related sulfonamide derivatives involves the condensation of different heterocyclic groups, demonstrating the compound's flexible synthetic adaptability (Lee et al., 1996).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the subject compound, has been extensively analyzed using various techniques. Crystal structure determination and density functional theory (DFT) calculations provide insights into the geometric bond lengths, bond angles, and the overall molecular conformation. These studies reveal how the structural nuances of the compound contribute to its chemical behavior and reactivity (Huang et al., 2020).

Chemical Reactions and Properties

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide participates in various chemical reactions, highlighting its reactivity and potential in synthesizing complex molecules. For instance, its involvement in copper-catalyzed radical-promoted aminocyclization indicates its utility in constructing isoquinoline-1,3-diones, showcasing its significance in organic synthesis (Xia et al., 2016).

Aplicaciones Científicas De Investigación

Herbicidal Activity and Development

A series of derivatives including N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethyIbenzenesulfonamides were synthesized to explore their herbicidal activities. These compounds were evaluated against various plant species like rice, barnyard grass, bulrush, and pickerel weed under paddy conditions. The research indicated that certain substituents, such as the 4,6-dimethoxypyrimidine, enhance selective activity against specific weeds, suggesting a correlation between the herbicidal efficacy and the physicochemical properties of the substituents on the heterocyclic group (Lee et al., 1996).

Antitumor Agents Synthesis

Sulfonamide derivatives have been designed and synthesized as potential antitumor agents with low toxicity. Among these, compounds containing 5-fluorouracil and nitrogen mustard showed promising results. The study aimed to identify potent antitumor agents by exploring different synthetic routes and evaluating their acute toxicity and antitumor activity, highlighting the potential of sulfonamide derivatives in cancer treatment (Huang et al., 2001).

Fluorescent Probes for Chemical Detection

The development of fluorescent probes based on sulfonamide derivatives has been investigated for the selective detection of thiophenols over aliphatic thiols. These probes leverage intramolecular charge transfer mechanisms and have applications in environmental and biological sciences, demonstrating the versatility of sulfonamide compounds in analytical chemistry (Wang et al., 2012).

Corrosion Inhibition

Research on piperidine derivatives, including those with benzenesulfonamide groups, has shown potential in corrosion inhibition on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption behaviors, providing insights into their efficacy as corrosion inhibitors and highlighting the application of sulfonamide derivatives in material science (Kaya et al., 2016).

Propiedades

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN5O2S/c1-3-17-14-10-11(2)20-15(21-14)18-8-9-19-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,19H,3,8-9H2,1-2H3,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTXZHZQBCEYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)